Superior Lipophilicity (LogP) of Ethyl Ester Compared to Methyl Ester and Free Acid Enhances Permeability for Cellular Assays
The ethyl ester of indole-5-carboxylic acid demonstrates a significantly higher calculated partition coefficient (LogP) of 3.11 [1] compared to its methyl ester analog, which has a reported LogP of 2.58 [2], and the free carboxylic acid, with LogP values ranging from 1.50 to 2.07 [3]. This quantifiable increase in lipophilicity is crucial for improving passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.11 |
| Comparator Or Baseline | Methyl indole-5-carboxylate (LogP: 2.58), Indole-5-carboxylic acid (LogP: 1.50-2.07) |
| Quantified Difference | Ethyl ester LogP is +0.53 units higher than methyl ester and +1.04 to +1.61 units higher than the free acid. |
| Conditions | Calculated partition coefficient (octanol-water); data from ChemSrc and PubChem. |
Why This Matters
This lipophilicity differential dictates that ethyl indole-5-carboxylate is the preferred starting material for applications where enhanced cellular permeability is a key design parameter, such as in cell-based assays or when developing cell-permeable probes.
- [1] Ethyl 1H-indole-5-carboxylate, ChemSrc, CAS 32996-16-0, accessed 2024. View Source
- [2] Methyl indole-5-carboxylate, ChemSrc, CAS 1011-65-0, accessed 2024. View Source
- [3] 1H-Indole-5-carboxylic acid, PubChem, CID 79260, accessed 2024. View Source
